Picolinafen-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picolinafen-d4 (4-fluorophenyl-d4) is a deuterium-labeled derivative of Picolinafen. It is a stable isotope-labeled compound used primarily in scientific research. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in various analytical and research applications, including environmental testing and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picolinafen-d4 (4-fluorophenyl-d4) involves the incorporation of deuterium into the Picolinafen molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the 4-fluorophenyl-d4 intermediate.
Reaction with Picolinafen: The 4-fluorophenyl-d4 intermediate is then reacted with Picolinafen under specific conditions to achieve the deuterium labeling.
Industrial Production Methods
Industrial production of this compound (4-fluorophenyl-d4) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Deuterium Exchange: Utilizing deuterium gas or deuterated solvents to achieve the desired level of deuterium incorporation.
Purification: The final product is purified using techniques such as chromatography to ensure a high degree of chemical purity and isotopic enrichment
Chemical Reactions Analysis
Types of Reactions
Picolinafen-d4 (4-fluorophenyl-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .
Scientific Research Applications
Picolinafen-d4 (4-fluorophenyl-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound within biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of deuterium-labeled drugs.
Industry: Applied in environmental testing to detect and quantify pesticide residues and metabolites
Mechanism of Action
The mechanism of action of Picolinafen-d4 (4-fluorophenyl-d4) involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique signature that can be detected using various analytical techniques. This allows researchers to track the compound’s behavior and interactions within different systems. The molecular targets and pathways involved depend on the specific application, such as studying metabolic pathways in biological systems or reaction mechanisms in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Picolinafen: The non-deuterated version of Picolinafen-d4.
Other Deuterium-Labeled Compounds: Such as deuterated benzene or deuterated toluene.
Uniqueness
This compound (4-fluorophenyl-d4) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in various studies. This makes it particularly valuable in fields such as drug development and environmental testing .
Properties
Molecular Formula |
C19H12F4N2O2 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)/i7D,8D,9D,10D |
InChI Key |
CWKFPEBMTGKLKX-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C2=NC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.